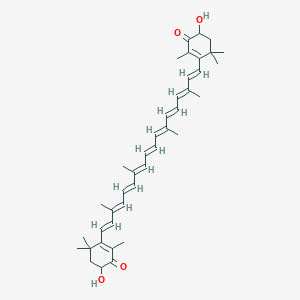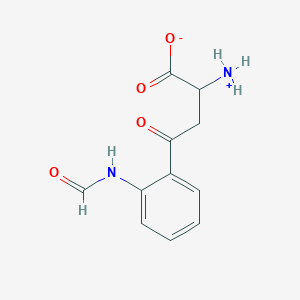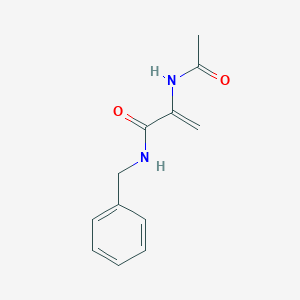
beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
Overview
Description
rac-Astaxanthin is a carotenoid pigment found primarily in marine animals including shrimp and salmon. It is a potent lipid-soluble antioxidant.
Astaxanthin, also known as e 161J or ovoester, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, astaxanthin is considered to be an isoprenoid lipid molecule. Astaxanthin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Astaxanthin has been primarily detected in blood. Within the cell, astaxanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Astaxanthin can be biosynthesized from beta-carotene.
Mechanism of Action
Astaxanthin, also known as NSC635689, beta,beta-Carotene-4,4’-dione, 3,3’-dihydroxy-, (3S,3’S)-, or 6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one, is a potent antioxidant carotenoid .
Target of Action
Astaxanthin’s primary targets are reactive oxygen species (ROS) and inflammatory mediators within the body .
Mode of Action
Astaxanthin exerts its effects primarily through its antioxidant and anti-inflammatory properties. It neutralizes ROS, thereby reducing oxidative stress . It also inhibits the production of proinflammatory cytokines, such as TNFα and IL-6 .
Biochemical Pathways
Astaxanthin affects several biochemical pathways. It blocks NF-κB activation, which is a key regulator of the immune response to infection . It also enhances the phagocytosis and bactericidal ability of neutrophils .
Pharmacokinetics
Astaxanthin is lipid-soluble, which influences its absorption, distribution, metabolism, and excretion (ADME) properties . It is soluble in DMSO, chloroform, DMF, ethanol, and methanol . Its bioavailability can be influenced by factors such as diet and the presence of other nutrients .
Result of Action
The antioxidant and anti-inflammatory actions of astaxanthin result in a range of cellular effects. These include reduced oxidative stress, decreased inflammation, and enhanced immune response . It has also been shown to have neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of astaxanthin. For example, its antioxidant activity can be affected by the presence of other antioxidants or pro-oxidants . Its stability can be influenced by factors such as light, temperature, and pH .
Biochemical Analysis
Biochemical Properties
Astaxanthin (synthetic) is a lipophilic compound . Its chemical structure consists of a conjugated double bond system and keto and hydroxyl groups, which give it its unique antioxidant properties . This structure allows Astaxanthin to effectively neutralize free radicals and protect cells from oxidative damage .
Cellular Effects
Astaxanthin (synthetic) has several applications in human nutrition and health, aquaculture, and pharmaceuticals . It is a natural pigment that imparts a red-dark color to microorganisms and protects them from external factors such as oxidative damage and cells protection from UV radiation .
Molecular Mechanism
The molecular mechanism of Astaxanthin (synthetic) is primarily attributed to its antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative damage
Properties
IUPAC Name |
6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-QISQUURKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283113 | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7542-45-2 | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dihydro-β,β-carotene-4,4'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chemical structure of astaxanthin, specifically the presence of esters, influence its absorption in fish?
A2: Studies on rainbow trout (Oncorhynchus mykiss) suggest that the presence of esters in astaxanthin, commonly found in natural sources, does not significantly hinder its absorption []. While steady-state serum astaxanthin concentrations were slightly higher in fish fed free astaxanthin compared to those fed esterified astaxanthin, the rates of absorption into serum following a single meal were not significantly different []. This finding suggests that the anterior intestine of rainbow trout effectively hydrolyzes astaxanthin esters, facilitating absorption [].
Q2: Can astaxanthin derived from plants be a viable alternative to algal or synthetic sources?
A3: Research demonstrates the successful engineering of an astaxanthin synthetic pathway in Nicotiana benthamiana plants using genes from the Adonis genus []. These transgenic plants accumulate astaxanthin without adverse effects on growth and exhibit improved seedling survivability under UV stress []. This successful implementation suggests that plant-derived astaxanthin could be a promising alternative source for various applications, potentially offering advantages in production cost and scalability.
Q3: Beyond pigmentation, are there other potential benefits of astaxanthin supplementation in fish?
A4: While research primarily focuses on pigmentation, some studies indicate potential benefits of astaxanthin beyond coloration. For example, in Astronotus ocellatus, astaxanthin supplementation, especially from Dunaliella salina, positively influences growth performance and immune response []. These findings warrant further investigation into the broader impacts of astaxanthin on fish health and well-being.
Q4: What analytical techniques are commonly employed to study astaxanthin?
A5: Several analytical methods are utilized to characterize and quantify astaxanthin. High-Performance Liquid Chromatography (HPLC) is commonly used to measure astaxanthin content in various matrices, including fish eggs [] and skin []. Spectroscopic techniques, such as measuring redness (a) and yellowness (b) values, provide insights into the pigmentation effects of astaxanthin []. Transcriptome and metabolome analyses help elucidate the molecular mechanisms underlying astaxanthin's effects on pigmentation-related gene expression and metabolic pathways [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















